molecular formula C19H36O3 B587333 Glycidyl Palmitate-d31 CAS No. 1246819-24-8

Glycidyl Palmitate-d31

Cat. No.: B587333
CAS No.: 1246819-24-8
M. Wt: 343.683
InChI Key: KYVUJPJYTYQNGJ-SAQPIRCFSA-N
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Description

Glycidyl Palmitate-d31: is a deuterium-labeled compound, specifically a glycidyl ester of palmitic acid. It is used as a stable isotope-labeled internal standard in various analytical applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the palmitic acid chain, making it useful for mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl Palmitate-d31 can be synthesized through a two-step chemical procedure. The first step involves the formation of the allyl ester of deuterated palmitic acid. This is followed by the conversion of the allyl ester to the glycidyl ester using an epoxidation reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity deuterated palmitic acid and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process typically includes purification steps such as chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Glycidyl Palmitate-d31 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycidyl Palmitate-d31 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Glycidyl Palmitate-d31 involves its incorporation into analytical methods as a stable isotope-labeled standard. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry. The compound does not exert biological effects directly but serves as a tool for tracing and quantifying glycidyl esters in various matrices .

Comparison with Similar Compounds

    Glycidyl Stearate-d35: Another deuterium-labeled glycidyl ester, used for similar analytical purposes.

    Glycidyl Oleate-d33: A deuterium-labeled glycidyl ester of oleic acid, used in lipid analysis.

Uniqueness: Glycidyl Palmitate-d31 is unique due to its specific labeling with deuterium atoms in the palmitic acid chain, making it particularly useful for studies involving palmitic acid esters. Its high purity and stability make it an ideal internal standard for mass spectrometry .

Biological Activity

Glycidyl palmitate-d31, a deuterated glycidyl ester of palmitic acid, is increasingly recognized for its role in biological research, particularly in the study of lipid metabolism and toxicological assessments. This article provides an in-depth examination of its biological activity, including analytical methods, case studies, and key research findings.

  • Molecular Formula : C19_{19}H36_{36}O3_3
  • Molar Mass : 312.487 g/mol
  • Melting Point : 41-42°C
  • Boiling Point : 396.3°C at 760 mmHg
  • Density : 0.938 g/cm³
  • Flash Point : 152.4°C

Analytical Techniques

This compound is primarily utilized as an internal standard in mass spectrometry (MS) for the quantification of glycidyl esters and related compounds in biological samples. The use of deuterated compounds allows for enhanced accuracy in isotopic labeling studies, enabling researchers to trace metabolic pathways more effectively.

Table 1: Comparison of Analytical Methods

MethodDescriptionAdvantages
Gas Chromatography (GC) Separation of volatile compounds based on boiling pointsHigh sensitivity and resolution
Liquid Chromatography (LC) Separation based on solubility and interaction with the columnSuitable for a wide range of compounds
Mass Spectrometry (MS) Detection based on mass-to-charge ratioProvides structural information
Nuclear Magnetic Resonance (NMR) Structural elucidation through magnetic propertiesNon-destructive and provides detailed info

Biological Activity

This compound exhibits various biological activities, particularly in lipid metabolism. Its role as a tracer in metabolic studies has been documented, allowing researchers to investigate how fatty acids are processed within biological systems.

Key Findings from Research Studies

  • Metabolic Pathways :
    • This compound has been shown to influence lipid metabolism, particularly in pancreatic cells, where it may affect insulin secretion and glucose homeostasis .
    • Studies indicate that it can be metabolized into free fatty acids and glycerol, contributing to energy production .
  • Toxicological Assessments :
    • Research has highlighted concerns regarding the potential release of glycidol during digestion, which is classified as a genotoxic carcinogen .
    • A comparative study on glycidyl esters demonstrated that while they are not directly genotoxic, they can lead to the formation of toxic byproducts such as 3-MCPD during metabolic processes .
  • Food Safety Implications :
    • Glycidyl esters, including this compound, have been detected in refined edible oils, raising concerns about their safety for human consumption . The formation of these esters typically occurs during the deodorization process in oil refining.

Case Studies

Several case studies have examined the implications of this compound in both food safety and metabolic research:

  • Case Study 1: Detection in Oils
    • A study analyzed various vegetable oils for the presence of glycidyl esters, finding significant levels in refined oils due to processing conditions . The findings prompted recommendations for monitoring these compounds in food products.
  • Case Study 2: Metabolic Tracing
    • In a controlled experiment involving isotopic labeling with this compound, researchers tracked the incorporation of fatty acids into cellular membranes, providing insights into membrane dynamics and lipid turnover rates .

Properties

IUPAC Name

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVUJPJYTYQNGJ-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747866
Record name (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-24-8
Record name (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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